8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the family of chromone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the modulation of multiple signaling pathways. It inhibits the activation of NF-κB and STAT3, which are transcription factors involved in cancer progression and inflammation. It also activates the AMPK pathway, which regulates energy metabolism and cell survival. Furthermore, it induces the production of reactive oxygen species and disrupts mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of AKT and mTOR, which are signaling molecules involved in cell survival and proliferation. Additionally, it has been found to modulate the expression of genes involved in inflammation, oxidative stress, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its potent anticancer activity against various cancer cell lines. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one. One of the directions is to investigate its potential applications in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore its use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a promising candidate for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for improved efficacy and bioavailability.
Synthesis Methods
The synthesis of 8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with benzoyl chloride in the presence of an acid catalyst. The resulting intermediate is then reacted with 4-chlorobenzyl alcohol in the presence of a base to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It induces apoptosis and inhibits cell proliferation by targeting multiple signaling pathways involved in cancer progression.
The compound has also been investigated for its anti-inflammatory and antioxidant properties. It has been found to suppress the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress. Additionally, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
8-benzoyl-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO4/c1-15-13-21(26)29-24-19(15)11-12-20(28-14-16-7-9-18(25)10-8-16)22(24)23(27)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZTVUQKECSPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367447 |
Source
|
Record name | 8-Benzoyl-7-[(4-chlorophenyl)methoxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6084-43-1 |
Source
|
Record name | 8-Benzoyl-7-[(4-chlorophenyl)methoxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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